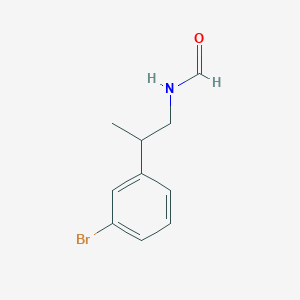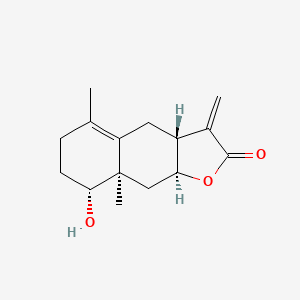
(4-tert-Butylcyclohex-1-en-1-yl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- is an organotin compound with the molecular formula C13H22Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to a cyclohexenyl group and three methyl groups. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- typically involves the reaction of a cyclohexenyl derivative with a tin reagent. One common method is the reaction of 4-(1,1-dimethylethyl)-1-cyclohexen-1-yl chloride with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The tin atom can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Scientific Research Applications
Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development and as therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The tin atom can form bonds with various biological molecules, potentially disrupting normal cellular functions. The specific pathways involved depend on the context of its use, such as its role in catalysis or its biological activity.
Comparison with Similar Compounds
Similar Compounds
Stannane, trimethyl(1-methylethyl)-: This compound has a similar structure but with an isopropyl group instead of a cyclohexenyl group.
Stannane, [4-(1,1-dimethylethyl)phenyl]trimethyl-: This compound features a phenyl group instead of a cyclohexenyl group.
Uniqueness
Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- is unique due to the presence of the cyclohexenyl group, which imparts different chemical and physical properties compared to its analogs
Properties
CAS No. |
102073-66-5 |
|---|---|
Molecular Formula |
C13H26Sn |
Molecular Weight |
301.06 g/mol |
IUPAC Name |
(4-tert-butylcyclohexen-1-yl)-trimethylstannane |
InChI |
InChI=1S/C10H17.3CH3.Sn/c1-10(2,3)9-7-5-4-6-8-9;;;;/h5,9H,6-8H2,1-3H3;3*1H3; |
InChI Key |
MAHIMLVSYMPYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


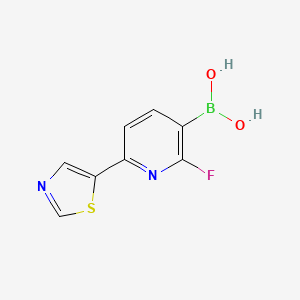
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14084691.png)
![Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)
![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B14084696.png)
![1-[4-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084700.png)
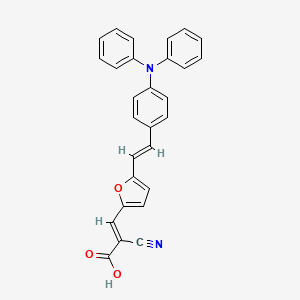
![1-(3-Fluorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084708.png)
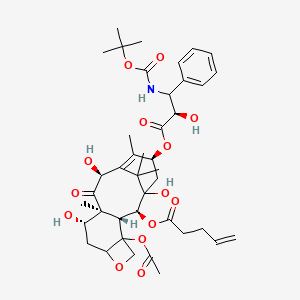
![4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B14084720.png)
